2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline
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Overview
Description
2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline is an organic compound with the molecular formula C16H24N2S It is characterized by the presence of a quinolizidine ring system attached to an aniline moiety through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline typically involves the following steps:
Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors such as piperidine derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated quinolizidine intermediate.
Coupling with Aniline: The final step involves coupling the sulfanyl-quinolizidine intermediate with aniline under conditions that promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinolizidine ring or the aniline moiety, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitro compounds, and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinolizidine or aniline derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline involves its interaction with specific molecular targets. The quinolizidine ring system may interact with neurotransmitter receptors or enzymes, while the aniline moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]phenol
- 2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]benzamide
- 2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]benzoic acid
Uniqueness: 2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline is unique due to its specific combination of a quinolizidine ring and an aniline moiety linked by a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylsulfanyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c17-14-7-1-2-9-16(14)19-12-13-6-5-11-18-10-4-3-8-15(13)18/h1-2,7,9,13,15H,3-6,8,10-12,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRLHELMLFULGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CSC3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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